molecular formula C13H23NO5 B13340020 Ethyl (S)-2-((tert-butoxycarbonyl)amino)-2-((R)-tetrahydrofuran-3-yl)acetate

Ethyl (S)-2-((tert-butoxycarbonyl)amino)-2-((R)-tetrahydrofuran-3-yl)acetate

Cat. No.: B13340020
M. Wt: 273.33 g/mol
InChI Key: XONAFOKSIYMTSX-UWVGGRQHSA-N
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Description

Ethyl (S)-2-((tert-butoxycarbonyl)amino)-2-(®-tetrahydrofuran-3-yl)acetate is a complex organic compound that features prominently in synthetic organic chemistry. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical synthesis. The compound’s structure includes a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-2-((tert-butoxycarbonyl)amino)-2-(®-tetrahydrofuran-3-yl)acetate typically involves multiple steps. One common method involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for the continuous introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-2-((tert-butoxycarbonyl)amino)-2-(®-tetrahydrofuran-3-yl)acetate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization.

Scientific Research Applications

Ethyl (S)-2-((tert-butoxycarbonyl)amino)-2-(®-tetrahydrofuran-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of drugs and other bioactive compounds.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl (S)-2-((tert-butoxycarbonyl)amino)-2-(®-tetrahydrofuran-3-yl)acetate involves the selective protection and deprotection of amine groups. The Boc group protects the amine functionality during various synthetic steps, preventing unwanted side reactions. The deprotection step, typically using oxalyl chloride in methanol, removes the Boc group to reveal the free amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Ethyl (S)-2-((tert-butoxycarbonyl)amino)-2-(®-tetrahydrofuran-3-yl)acetate can be compared to other Boc-protected amino acid derivatives. Similar compounds include:

    Ethyl (S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate: This compound also features a Boc-protected amine but has a different side chain.

    Ethyl (S)-2-((tert-butoxycarbonyl)amino)-2-cyclohexylacetate: Another Boc-protected amino acid derivative with a cyclohexyl group instead of a tetrahydrofuran ring.

The uniqueness of Ethyl (S)-2-((tert-butoxycarbonyl)amino)-2-(®-tetrahydrofuran-3-yl)acetate lies in its tetrahydrofuran ring, which imparts specific chemical properties and reactivity patterns .

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[(3R)-oxolan-3-yl]acetate

InChI

InChI=1S/C13H23NO5/c1-5-18-11(15)10(9-6-7-17-8-9)14-12(16)19-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10-/m0/s1

InChI Key

XONAFOKSIYMTSX-UWVGGRQHSA-N

Isomeric SMILES

CCOC(=O)[C@H]([C@H]1CCOC1)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C(C1CCOC1)NC(=O)OC(C)(C)C

Origin of Product

United States

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